molecular formula C12H16F2N2O4 B12506584 tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate

tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate

Cat. No.: B12506584
M. Wt: 290.26 g/mol
InChI Key: SDDKPXDCSMTESL-UHFFFAOYSA-N
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Description

tert-Butyl (2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methylcarbamate: is a chemical compound that features a tert-butyl group, a difluoromethoxy group, and a hydroxypyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification methods, such as chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methylcarbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes at the molecular level .

Medicine

Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methylcarbamate involves its interaction with specific molecular targets. The difluoromethoxy group and hydroxypyridinyl moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
  • tert-Butyl (2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate

Uniqueness

The uniqueness of tert-Butyl (2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methylcarbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16F2N2O4

Molecular Weight

290.26 g/mol

IUPAC Name

tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate

InChI

InChI=1S/C12H16F2N2O4/c1-12(2,3)20-11(18)16(4)8-5-7(17)6-15-9(8)19-10(13)14/h5-6,10,17H,1-4H3

InChI Key

SDDKPXDCSMTESL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(N=CC(=C1)O)OC(F)F

Origin of Product

United States

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